Unii-7P2NA8K11P
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. Unii-7P2NA8K11P has a complex molecular structure, as indicated by its molecular formula C6H10N6O2.Physical And Chemical Properties Analysis
Unii-7P2NA8K11P is a white solid powder. Its molecular weight is 242.29 g/mol. Other physical and chemical properties such as melting point, boiling point, solubility, and reactivity would require further investigation .Scientific Research Applications
For instance, the Unified Human Interactome (UniHI) database is a significant resource for retrieving, analyzing, and visualizing human molecular interaction networks, which could be relevant for research involving specific chemical entities like "Unii-7P2NA8K11P" (R. Kalathur et al., 2013). Furthermore, the importance of transforming educational programs to aid academic researchers in translating research into practical applications highlights the critical role of interdisciplinary collaboration and innovation in scientific research (J. Giordan et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Unii-7P2NA8K11P, also known as Phosphoribosylaminoimidazolesuccinocarboxamide (SAICAR), is an intermediate in the formation of purines . The primary target of Unii-7P2NA8K11P is the enzyme phosphoribosylaminoimidazolesuccinocarboxamide synthetase (SAICAR synthetase), which plays a crucial role in the eighth step of de novo purine nucleotide biosynthesis .
Mode of Action
The interaction of Unii-7P2NA8K11P with its target, SAICAR synthetase, results in the conversion of ATP, L-aspartate, and 5-aminoimidazole-4-carboxyribonucleotide (CAIR) to 5-aminoimidazole-4-(N-succinylcarboxamide) ribonucleotide, ADP, and phosphate . This interaction is essential for the biosynthesis of purine nucleotides, which are vital components of DNA and RNA.
Biochemical Pathways
Unii-7P2NA8K11P is involved in the purine nucleotide biosynthesis pathway . This pathway is responsible for the production of the purine nucleotides, adenine and guanine, which are essential for the synthesis of DNA and RNA, energy metabolism, and signal transduction. The action of Unii-7P2NA8K11P in this pathway affects the production of these nucleotides and their downstream effects on cellular functions.
Pharmacokinetics
The adme properties of a compound determine its bioavailability, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action . The ADME properties of Unii-7P2NA8K11P would impact its bioavailability and thus its efficacy.
Result of Action
The molecular and cellular effects of Unii-7P2NA8K11P’s action are primarily related to its role in purine nucleotide biosynthesis. By interacting with SAICAR synthetase, Unii-7P2NA8K11P influences the production of purine nucleotides. These nucleotides are essential for various cellular processes, including DNA and RNA synthesis, energy metabolism, and signal transduction .
properties
IUPAC Name |
N-[3-(4-ethylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24F3N7O/c1-3-22-16-39(17-35-22)24-13-21(29(30,31)32)12-23(14-24)36-27(40)19-7-6-18(2)26(11-19)38-28-34-10-8-25(37-28)20-5-4-9-33-15-20/h4-17H,3H2,1-2H3,(H,36,40)(H,34,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJOKDORVFENBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(C=N1)C2=CC(=CC(=C2)NC(=O)C3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24F3N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Unii-7P2NA8K11P | |
CAS RN |
2119583-24-1 | |
Record name | 4-Desmethylimidazolyl-4-ethylimidazolyl nilotinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2119583241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-DESMETHYLIMIDAZOLYL-4-ETHYLIMIDAZOLYL NILOTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P2NA8K11P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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